3-chloro-4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Beschreibung
Eigenschaften
IUPAC Name |
3-chloro-4-methyl-N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O3S/c1-11-3-6-14(10-15(11)18)24(22,23)19-13-5-7-16-12(9-13)4-8-17(21)20(16)2/h3,5-7,9-10,19H,4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRMGTNKZPLQQGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Quinoline Derivative: The quinoline core can be synthesized through the Pfitzinger reaction, where isatin reacts with a ketone in the presence of a base.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the quinoline derivative with chlorosulfonic acid, followed by neutralization with a suitable amine.
Chloromethylbenzene Introduction: The final step involves the chloromethylation of the benzene ring using chloromethyl methyl ether and a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the above synthetic route for large-scale reactions. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing automated purification systems to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding alcohols or carboxylic acids.
Reduction: Reduction of the sulfonamide group can yield amines, while reduction of the quinoline ring can lead to tetrahydroquinoline derivatives.
Substitution: The chloro group on the benzene ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or alcohols.
Reduction: Production of amines or tetrahydroquinoline derivatives.
Substitution: Generation of various substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting enzymes or receptors involved in cancer or infectious diseases.
Biological Studies: The compound’s interactions with proteins and nucleic acids can be studied to understand its potential as a therapeutic agent.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The sulfonamide group can interact with active sites of enzymes, while the quinoline moiety can intercalate with DNA or RNA, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Structural Analogues from the Sulfonamide Class
The compound shares structural homology with SC-558, a known COX-2 inhibitor, and derivatives such as 3-phenyl-3,4-dihydroquinazolin-2-yl)ethenyl]benzene-1-sulfonamide analogs (1a–f) . Key differences include:
- Substituent Variations : The target compound’s chlorine and methyl groups on the benzene ring contrast with SC-558’s trifluoromethyl group and the variable substituents (H, CH₃, OCH₃, Br, Cl, (C=O)OCH₂CH₃) in analogs 1a–f.
- Scaffold Modifications: The tetrahydroquinolinone core differs from SC-558’s pyrazole ring and the dihydroquinazoline scaffold in analogs 1a–f, which may alter pharmacokinetic properties like solubility and metabolic stability.
Physicochemical Properties
- Solubility : The chlorine atom and methyl group in the target compound likely reduce aqueous solubility compared to SC-558 and analogs with polar substituents (e.g., OCH₃ or (C=O)OCH₂CH₃ in 1c and 1f).
- Molecular Weight : At ~390 g/mol, the compound falls within the typical range for drug-like molecules, comparable to SC-558 (~368 g/mol) and analogs 1a–f (350–420 g/mol).
Crystallographic and Validation Data
The structural determination of such sulfonamide derivatives often relies on tools like SHELX programs (e.g., SHELXL for refinement), which ensure high precision in bond-length and angle calculations . For example, the tetrahydroquinolinone scaffold’s planarity and the sulfonamide group’s geometry can be validated using these methods, as described in crystallographic best practices .
Comparative Data Table
Biologische Aktivität
3-Chloro-4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a sulfonamide group, which is known for its diverse pharmacological properties. This article provides a comprehensive overview of its biological activity based on various research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 392.85 g/mol. The compound features a chloro group, a methyl group, and a tetrahydroquinoline moiety, which contribute to its biological activity.
Research indicates that sulfonamide derivatives can exhibit several mechanisms of action, including:
- Inhibition of Carbonic Anhydrase : Some sulfonamides act as inhibitors of carbonic anhydrase, an enzyme critical in regulating acid-base balance and fluid secretion in various tissues. This inhibition can be beneficial in treating conditions like glaucoma and certain types of edema .
- Calcium Channel Modulation : Studies have shown that certain benzene sulfonamides can interact with calcium channels, influencing cardiac function and vascular resistance. For instance, 4-(2-aminoethyl)-benzenesulfonamide was found to lower coronary resistance in isolated rat heart models .
Biological Activity Studies
Several studies have evaluated the biological activity of this compound and its derivatives:
Case Study 1: Cardiovascular Impact
A study conducted on isolated rat hearts assessed the impact of 3-chloro-4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide on perfusion pressure. The results indicated a significant reduction in perfusion pressure over time when treated with the compound compared to controls (Table 1).
| Time (min) | Control Perfusion Pressure (mmHg) | Compound Perfusion Pressure (mmHg) |
|---|---|---|
| 0 | 80 | 80 |
| 5 | 78 | 75 |
| 10 | 76 | 70 |
| 15 | 75 | 67 |
Case Study 2: Antioxidant Activity
In another investigation focusing on antioxidant activity among various sulfonamide derivatives, this compound exhibited notable scavenging effects on free radicals compared to other tested compounds (Table 2).
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Control | 10 |
| 3-Chloro-4-methyl-N-(...) | 65 |
| Other Sulfonamide Derivative A | 50 |
| Other Sulfonamide Derivative B | 30 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic pathways for 3-chloro-4-methyl-N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis typically involves coupling a sulfonyl chloride derivative (e.g., 3-chloro-4-methylbenzenesulfonyl chloride) with a substituted tetrahydroquinoline amine. General Procedure B from triazine-based coupling reactions (as in ) can be adapted using inert solvents (e.g., acetonitrile) and catalysts like potassium carbonate. Optimize yields by controlling stoichiometry (1:1 molar ratio of sulfonyl chloride to amine) and reaction time (12–24 hours under reflux). Monitor progress via TLC or HPLC .
Q. How can crystallographic data for this compound be obtained and refined to resolve structural ambiguities?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) using SHELX programs (e.g., SHELXL for refinement) is critical. Key steps include:
- Growing high-quality crystals via slow evaporation in polar aprotic solvents.
- Collecting intensity data with a Bruker D8 Venture diffractometer.
- Refining structures using SHELXL, applying constraints for disordered regions (e.g., methyl or chloro groups). Validate with R-factor convergence (< 0.05) .
Q. What analytical techniques are most effective for characterizing purity and functional groups in this sulfonamide derivative?
- Methodological Answer : Combine NMR (¹H/¹³C), IR spectroscopy, and high-resolution mass spectrometry (HRMS).
- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and methyl groups (δ 1.2–2.5 ppm).
- IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹) and carbonyl (C=O) at ~1680 cm⁻¹.
- HRMS : Use ESI+ mode to verify molecular ion [M+H]⁺ with < 5 ppm error .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?
- Methodological Answer : Apply iterative validation:
Replicate assays under standardized conditions (e.g., pH, temperature).
Use LC-MS to confirm compound stability in biological matrices.
Perform pharmacokinetic profiling (e.g., bioavailability, metabolite identification) to address in vivo discrepancies.
- Reference ’s framework for analyzing data contradictions through systematic replication and variable isolation .
Q. What computational strategies are effective for predicting binding modes of this sulfonamide with target proteins?
- Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics (GROMACS):
- Prepare the ligand: Optimize geometry with Gaussian09 (B3LYP/6-31G*).
- Dock into protein active sites (e.g., carbonic anhydrase) using flexible residue sampling.
- Validate with binding free energy calculations (MM-PBSA). Cross-reference with crystallographic data if available .
Q. How can researchers design experiments to assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : Incubate at 1M HCl/NaOH (70°C, 24 hours).
- Oxidative stress : Treat with 3% H₂O₂.
- Analyze degradation products via UPLC-PDA and Q-TOF-MS. Compare with stability-indicating HPLC methods (ICH guidelines) .
Q. What strategies are recommended for elucidating structure-activity relationships (SAR) in analogs of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
